molecular formula C10H11FOS B13473813 2-(Ethylthio)-1-(3-fluorophenyl)ethan-1-one

2-(Ethylthio)-1-(3-fluorophenyl)ethan-1-one

Cat. No.: B13473813
M. Wt: 198.26 g/mol
InChI Key: WYVDXVSOYFBPJU-UHFFFAOYSA-N
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Description

2-(Ethylthio)-1-(3-fluorophenyl)ethan-1-one is an organic compound that features a fluorinated aromatic ring and an ethylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylthio)-1-(3-fluorophenyl)ethan-1-one typically involves the reaction of 3-fluorobenzaldehyde with ethylthiol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition mechanism, forming the desired product under controlled temperature and pressure conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylthio)-1-(3-fluorophenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

2-(Ethylthio)-1-(3-fluorophenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Ethylthio)-1-(3-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets. The ethylthio group can participate in nucleophilic or electrophilic reactions, while the fluorinated aromatic ring can engage in π-π interactions with other aromatic systems. These interactions can modulate the compound’s biological activity and efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylthio)-1-(3-fluorophenyl)ethan-1-one
  • 2-(Ethylthio)-1-(4-fluorophenyl)ethan-1-one
  • 2-(Ethylthio)-1-(3-chlorophenyl)ethan-1-one

Uniqueness

2-(Ethylthio)-1-(3-fluorophenyl)ethan-1-one is unique due to the presence of both the ethylthio group and the fluorinated aromatic ring. This combination imparts distinct chemical properties, such as increased lipophilicity and potential biological activity, which differentiate it from similar compounds.

Biological Activity

2-(Ethylthio)-1-(3-fluorophenyl)ethan-1-one is a sulfur-containing organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR) derived from various studies.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. For example, a study highlighted the compound's efficacy against Escherichia coli , Staphylococcus aureus , and fungi such as Candida tenuis and Aspergillus niger . The minimum inhibitory concentration (MIC) values were found to be as low as 15.6 μg/mL for certain derivatives, indicating strong antibacterial properties .

The mechanism of action for this compound involves its interaction with specific molecular targets within bacterial cells. The ethylthio group is believed to enhance the reactivity of the compound, facilitating interactions that disrupt bacterial cell function. This interaction may inhibit critical enzymes or pathways necessary for bacterial survival.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by modifications to its structure. Research indicates that substituents on the phenyl ring and variations in the alkyl chain length can alter the compound's potency. For instance, substituting different halogens on the phenyl ring has been shown to affect both antibacterial efficacy and toxicity profiles .

Study 1: Antibacterial Efficacy

In a comparative study, several derivatives of this compound were synthesized and tested against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives exhibited up to 128-fold higher activity compared to standard antibiotics like vancomycin, demonstrating a promising alternative in combating antibiotic-resistant strains .

Study 2: Toxicity Assessment

A toxicity assessment was conducted using various cell lines, including HeLa and Vero cells, to evaluate the safety profile of the compound. The findings revealed that many derivatives did not significantly affect cell viability at therapeutic concentrations, suggesting a favorable therapeutic index for further development .

Table 1: Antimicrobial Activity of Derivatives

Compound NameMIC (μg/mL)Target Pathogen
2-(Ethylthio)-1-(3-fluorophenyl)15.6Staphylococcus aureus
2-(Ethylthio)-1-(p-tolyl)20Escherichia coli
4-acetophenone derivative25Candida tenuis
Fluorinated derivative30Aspergillus niger

Table 2: Structure-Activity Relationship Findings

Substituent TypeEffect on ActivityObservations
Halogen (F, Cl)Increased potencyEnhanced interaction with targets
Alkyl chain lengthVariable activityOptimal length correlates with efficacy
Electron-donating groupsIncreased toxicityReduced antibacterial activity

Properties

Molecular Formula

C10H11FOS

Molecular Weight

198.26 g/mol

IUPAC Name

2-ethylsulfanyl-1-(3-fluorophenyl)ethanone

InChI

InChI=1S/C10H11FOS/c1-2-13-7-10(12)8-4-3-5-9(11)6-8/h3-6H,2,7H2,1H3

InChI Key

WYVDXVSOYFBPJU-UHFFFAOYSA-N

Canonical SMILES

CCSCC(=O)C1=CC(=CC=C1)F

Origin of Product

United States

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